BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Bromo-3-chloro-5-nitropyridine chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-3-chloro-5-nitropyridine

Cat. No.: B1440134

An In-depth Technical Guide to 4-Bromo-3-chloro-5-nitropyridine for Advanced Chemical
Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-bromo-3-chloro-5-nitropyridine, a key
heterocyclic intermediate for researchers, scientists, and professionals in drug development.
We will move beyond basic data to explore the causality behind its reactivity and its strategic
application in modern organic synthesis.

Core Chemical Profile and Physicochemical
Properties

4-Bromo-3-chloro-5-nitropyridine is a polysubstituted pyridine derivative. The pyridine core,
an aromatic six-membered heterocycle containing a nitrogen atom, is functionalized with two
distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group (-
NOz2). This specific arrangement of substituents makes the aromatic ring highly electron-
deficient, which is the primary determinant of its chemical behavior.[1] This electrophilic
character is the cornerstone of its utility as a versatile building block in the synthesis of
complex, biologically active molecules.[1][2]

Structural Representation

Caption: Molecular Structure of 4-Bromo-3-chloro-5-nitropyridine.
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Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is critical to note that
experimental data for this specific isomer (CAS 1072141-30-0) is sparse in publicly available
literature. Therefore, data for the closely related isomer, 3-bromo-4-chloro-5-nitropyridine (CAS
31872-63-6), is provided for comparative context where direct data is unavailable. Researchers
should experimentally verify all properties for their specific lot.

Property Value Source | Note
CAS Number 1072141-30-0 [1]I3]
Molecular Formula CsH2BrCIN20:2 [1][3]
Molecular Weight 237.44 g/mol [11[3]

4-Bromo-3-chloro-5-
IUPAC Name ) . [1]
nitropyridine

_ _ Inferred from related
Appearance White to yellow or brown solid

compounds|2]
) ) Data for isomer CAS 31872-
Melting Point 49-50 °C
63-6[4]
N ) Data for isomer CAS 31872-
Boiling Point 284.6 °C at 760 mmHg
63-6[4]
Purity Typically =295% [1]

Reactivity and Synthetic Strategy: The Primacy of
SnAr

The synthetic value of 4-bromo-3-chloro-5-nitropyridine is dominated by its susceptibility to
Nucleophilic Aromatic Substitution (SnAr).

Causality: The nitro group at the C5 position exerts a powerful electron-withdrawing effect
through both resonance and induction. This effect is most pronounced at the positions ortho
(C4, C6) and para (C2) to the nitro group, significantly lowering the electron density of the
aromatic ring. This electron deficiency drastically lowers the activation energy for the addition of
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a nucleophile, which is the rate-determining step in the SnAr mechanism. The halogen atoms at
the activated C3 and C4 positions serve as excellent leaving groups, facilitating the
substitution.

Key Reaction Pathways

» Nucleophilic Aromatic Substitution (SnAr): This is the most prevalent reaction. A wide variety
of nucleophiles (amines, thiols, alkoxides, etc.) can displace one of the halogen atoms. The
relative reactivity of the C-Br versus the C-Cl bond can be influenced by the nature of the
nucleophile and reaction conditions, offering potential for selective functionalization. The C4-
Br position is generally expected to be more reactive due to its direct ortho relationship to the
activating nitro group.

o Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NHz)
using standard conditions (e.g., Fe/HCI, SnClz, or catalytic hydrogenation). This
transformation is synthetically crucial as it converts a strongly deactivating group into a
versatile activating group, opening up pathways for diazotization, acylation, or further
substitution reactions.[2]

Displacement of Halogen Conversion of NO2z to NH2

SnAr Reaction Nitro Group Reduction

(e.g., + R-NH2) (e.g., Fe/HCI)

@Aminopyridin@ @chloro—pyri@

Further Derivatization
(Acylation, etc.)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.innospk.com/en/?news/grok-exploring-3-bromo-2-chloro-5-nitropyridine-properties-and-applications
https://www.benchchem.com/product/b1440134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Key synthetic transformations of 4-bromo-3-chloro-5-nitropyridine.

Application in Drug Discovery and Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-
value scaffold. Its utility lies in its ability to serve as a rigid core structure from which diverse
chemical functionalities can be appended.

o Scaffold for Library Synthesis: The predictable SnAr reactivity allows for the rapid generation
of compound libraries. By reacting the scaffold with a diverse set of nucleophiles (e.g., a
collection of primary and secondary amines), medicinal chemists can efficiently create
hundreds or thousands of related compounds for high-throughput screening against
biological targets.[2]

 Intermediate for Complex APIs: The functional groups on the pyridine ring serve as handles
for constructing more elaborate molecular architectures. For instance, a halogen can be
displaced to link the pyridine core to another ring system, while the nitro group can be
reduced and functionalized to modulate solubility or interact with a specific receptor pocket.

[2][5]

Experimental Protocol: General Procedure for
Nucleophilic Aromatic Substitution

This protocol provides a self-validating, field-proven methodology for a typical SnAr reaction.
The causality for each step is explained to empower researchers to adapt the protocol with
confidence.

Objective: To synthesize a 4-amino-3-chloro-5-nitropyridine derivative by reacting 4-bromo-3-
chloro-5-nitropyridine with a primary amine.

Materials:
e 4-Bromo-3-chloro-5-nitropyridine
e Primary amine (e.g., benzylamine) (1.1 equivalents)

 Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
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e Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
e Deionized water

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate or magnesium sulfate

e TLC plates (silica gel)

Protocol Steps:

o Reactor Setup & Inert Atmosphere (Causality: Preventing Side Reactions):

o To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-chloro-5-
nitropyridine (1.0 eq).

o Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10
minutes. This is crucial to exclude atmospheric moisture, which could react with the base
or interfere with the reaction.

o Reagent Dissolution (Causality: Ensuring Homogeneity):

o Add anhydrous solvent (e.g., DMF) via syringe to dissolve the starting material completely.
A typical concentration is 0.1-0.5 M. Using an anhydrous polar aprotic solvent like DMF or
DMSO is key, as it effectively solvates the reactants and the charged intermediate
(Meisenheimer complex) of the SnAr mechanism, thereby accelerating the reaction.

o Addition of Amine and Base (Causality: Deprotonation and Acid Scavenging):

o Add the primary amine (1.1 eq) to the stirred solution via syringe. A slight excess of the
nucleophile ensures the complete consumption of the limiting electrophile.

o Add the non-nucleophilic base, DIPEA (2.0 eq), dropwise. The base's role is to scavenge
the HBr that is liberated during the reaction. Using a non-nucleophilic base like DIPEA
prevents it from competing with the desired amine nucleophile.
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» Reaction Monitoring (Causality: Determining Reaction Completion):

o Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The elevated
temperature provides the necessary activation energy.

o Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are taken
periodically and spotted on a TLC plate. The disappearance of the starting material spot
and the appearance of a new, more polar product spot indicates the reaction is
proceeding. This is a self-validating step; the reaction is only stopped once complete
consumption of the starting material is confirmed.

e Work-up and Extraction (Causality: Product Isolation and Purification):
o Once the reaction is complete, cool the mixture to room temperature.

o Pour the reaction mixture into a separatory funnel containing deionized water. This
guenches the reaction and helps to remove the water-soluble solvent (DMF) and salts.

o Extract the aqueous layer three times with an organic solvent like ethyl acetate. The
desired organic product will preferentially partition into the organic layer.

o Combine the organic layers and wash with brine. This step removes residual water from

the organic phase.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

« Purification (Causality: Achieving High Purity):

o Purify the crude product using flash column chromatography on silica gel, eluting with a
suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure
substituted aminopyridine derivative.

Safety, Handling, and Storage

Halogenated nitropyridines require careful handling due to potential toxicity. Data from the
related isomer 3-bromo-4-chloro-5-nitropyridine provides guidance.[6][7]
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» Hazard Classification: Danger. GHS statements indicate it is toxic if swallowed (H301) and
causes serious eye damage (H318).[6][7]

e Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles, and a lab coat.[3][9]

e Handling: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
Wash hands thoroughly after handling.[9]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some
sources recommend storage at -20°C.[4]

o First Aid:

o Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate
medical attention.[7]

o Skin: Wash off immediately with soap and plenty of water.[9]

o Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency
medical help.[7]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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